4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole
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Overview
Description
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of two phenyl groups and a tribromophenyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzil, benzaldehyde, and 2,4,6-tribromoaniline in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imidazole ring.
Substitution: The bromine atoms on the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Debrominated imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and phenyl groups can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-2-phenyl-1H-imidazole: Lacks the tribromophenyl group, resulting in different chemical properties and reactivity.
2-(2,4,6-tribromophenyl)-1H-imidazole: Lacks the diphenyl groups, which can affect its stability and interactions.
Uniqueness
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole is unique due to the combination of diphenyl and tribromophenyl groups attached to the imidazole ring. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
372090-71-6 |
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Molecular Formula |
C21H13Br3N2 |
Molecular Weight |
533.1 g/mol |
IUPAC Name |
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole |
InChI |
InChI=1S/C21H13Br3N2/c22-15-11-16(23)18(17(24)12-15)21-25-19(13-7-3-1-4-8-13)20(26-21)14-9-5-2-6-10-14/h1-12H,(H,25,26) |
InChI Key |
FKTOIIWKMIYJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3Br)Br)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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